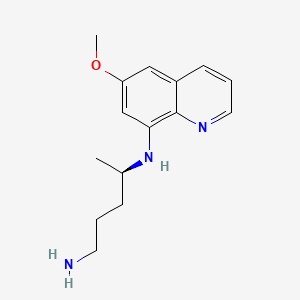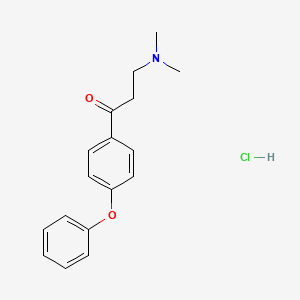
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound with the molecular formula C9H7FO2. It is a derivative of isochromanone, featuring a fluorine atom at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the reaction of phenolic compounds with cyclic ketones. Another method includes the oxidation of isochroman derivatives . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted isochromanones .
Wissenschaftliche Forschungsanwendungen
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione: This compound is similar in structure but contains an additional carbonyl group at the 3rd position.
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the fluorine atom, making it less reactive compared to 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one.
8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in this compound makes it unique compared to its analogs. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and potential biological activities .
Eigenschaften
Molekularformel |
C9H7FO2 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
8-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
InChI-Schlüssel |
YSBIDSQIIGYXCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C2=C1C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
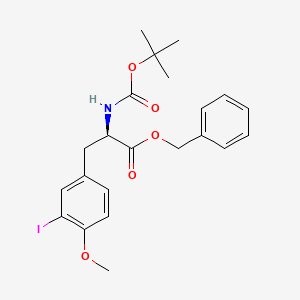

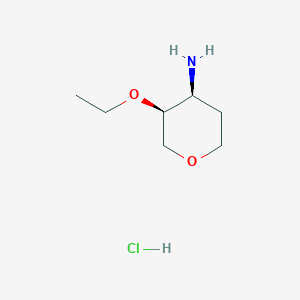
![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


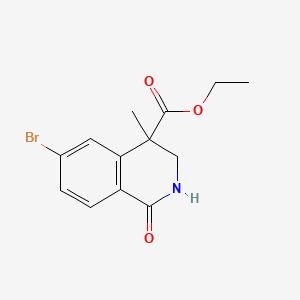
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
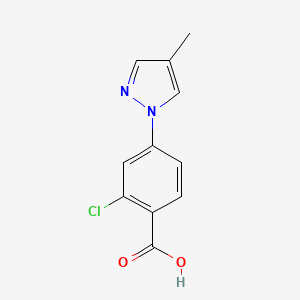
![5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
